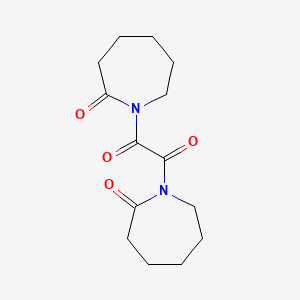
Bis(2-oxoazepan-1-yl)ethane-1,2-dione
货号 B8563733
分子量: 280.32 g/mol
InChI 键: GYNRCRWNTNGPRI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US05648521
Procedure details


Oxalyl dichloride (63.4 g, 0.5 mol) is added dropwise in the course of 30 minutes to a solution of ε-caprolactam (107.6 g, 0.95 mol) in toluene (300 ml). The internal temperature increases in the course of this from 20 to 60° C. The mixture is then refluxed for 2 hours. After removal of the solvent in vacuo, the resulting oil is taken up in methanol, the colorless precipitate precipitating out in the cold is isolated and dried. Yield 113.8 g (86%).



Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[C:2](Cl)=[O:3].[C:7]1(=[O:14])[NH:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>C1(C)C=CC=CC=1>[C:1]([N:13]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=[O:14])(=[O:5])[C:2]([N:13]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=[O:14])=[O:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
63.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
107.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCN1)=O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 (± 20) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then refluxed for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the solvent in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the colorless precipitate precipitating out in the
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
cold is isolated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C(=O)N1C(CCCCC1)=O)(=O)N1C(CCCCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
